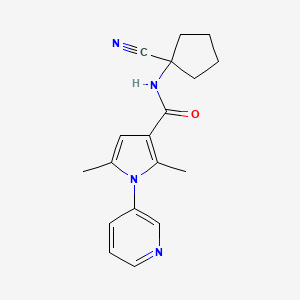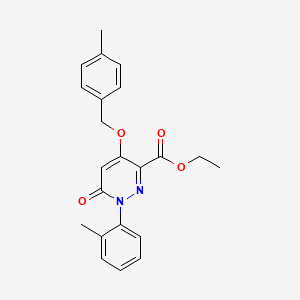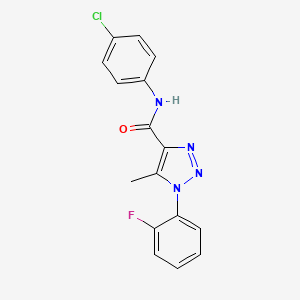
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide, also known as CP-945,598, is a drug candidate that has been studied for its potential use in treating various diseases. This compound belongs to the class of pyrrolecarboxamide derivatives and has been shown to have promising therapeutic properties.
Mechanism of Action
The exact mechanism of action of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide is not fully understood, but it is believed to work by inhibiting the production of inflammatory cytokines and chemokines. This may help to reduce inflammation and alleviate symptoms associated with various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce inflammation and improve symptoms in models of inflammatory bowel disease and rheumatoid arthritis. Additionally, this compound has been shown to have a good safety profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide in lab experiments is that it has been shown to have a good safety profile and is well-tolerated in animal studies. Additionally, the compound has been shown to have promising therapeutic properties and may be effective in treating various diseases. However, one limitation of using this compound in lab experiments is that the exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide. One area of interest is further understanding the mechanism of action of the compound, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the efficacy of this compound in treating various diseases in humans. Finally, additional research is needed to determine the long-term safety and potential side effects of the compound.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide involves several steps, including the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with N-cyanocyclopentylamine to form the corresponding amide. The resulting compound is then subjected to further reactions, including the addition of pyridine-3-ylboronic acid and subsequent purification steps.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxamide has been studied for its potential use in treating various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. The compound has been shown to have anti-inflammatory properties and may be effective in reducing inflammation in these conditions.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2,5-dimethyl-1-pyridin-3-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-13-10-16(14(2)22(13)15-6-5-9-20-11-15)17(23)21-18(12-19)7-3-4-8-18/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGONARJNNOYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2684386.png)
![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2684387.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/no-structure.png)
![4-[Acetyl(butyl)amino]benzoic acid](/img/structure/B2684390.png)
![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![(E)-2-(2-Chlorophenyl)-N-[3-(2H-tetrazol-5-yl)phenyl]ethenesulfonamide](/img/structure/B2684394.png)
![N-(5-chloro-2-methylphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2684396.png)
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)


